(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid

Catalog No.
S13382099
CAS No.
402580-13-6
M.F
C9H13NO4
M. Wt
199.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-...

CAS Number

402580-13-6

Product Name

(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid

IUPAC Name

(3S,3aS,5S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3,5-dicarboxylic acid

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

InChI

InChI=1S/C9H13NO4/c11-8(12)4-1-5-3-10-7(9(13)14)6(5)2-4/h4-7,10H,1-3H2,(H,11,12)(H,13,14)/t4-,5-,6-,7-/m0/s1

InChI Key

FGUXCGYZWZZFRA-AXMZGBSTSA-N

Canonical SMILES

C1C(CC2C1CNC2C(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H](C[C@H]2[C@@H]1CN[C@@H]2C(=O)O)C(=O)O

(1S,3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid is a complex organic compound characterized by its unique structure, which features a cyclopentane ring fused to a pyrrole ring. This compound has the molecular formula C10H15NO4C_{10}H_{15}NO_4 and a molecular weight of approximately 199.23 g/mol. It is notable for its two carboxylic acid functional groups, which contribute to its reactivity and potential biological activity. The compound's stereochemistry is defined by specific configurations at multiple chiral centers, making it an interesting subject for synthetic and medicinal chemistry .

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are essential to achieve desired transformations with high yields .

Research indicates that (1S,3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid may exhibit significant biological activity. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may influence cellular processes and could serve as a lead compound for drug development aimed at specific therapeutic targets .

The synthesis of (1S,3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid typically involves multi-step synthetic routes starting from readily available precursors. A common method includes:

  • Cyclization: A suitable precursor undergoes cyclization under acidic or basic conditions.
  • Functional Group Introduction: Carboxylic acid groups are introduced through oxidation reactions.

Industrial production may utilize batch or continuous flow processes optimized for efficiency and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistent quality and high throughput .

This compound has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Studied for its potential bioactive properties and interactions with biological systems.
  • Medicine: Investigated for pharmacological properties that may lead to new therapeutic agents.
  • Industry: Used in producing specialty chemicals and materials in pharmaceuticals and agrochemicals .

Studies on the interactions of (1S,3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid with biological targets reveal its potential as a modulator of biochemical pathways. The compound may inhibit or activate specific enzymes or affect signal transduction pathways. Understanding these interactions is crucial for elucidating its mechanism of action and developing therapeutic applications .

Several compounds share structural features with (1S,3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid926276-11-1Contains one carboxylic acid group; simpler structure
(1S,3aR)-octahydrocyclopenta[c]pyrrole1205676-44-3Lacks carboxylic acid groups; basic pyrrole structure
Cyclopenta[c]pyrrole104500-09-7A simpler derivative without additional functional groups

The uniqueness of (1S,3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid lies in its dual carboxylic acid functionality combined with a complex cyclic structure that enhances its reactivity and potential biological activity compared to these similar compounds .

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

199.08445790 g/mol

Monoisotopic Mass

199.08445790 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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